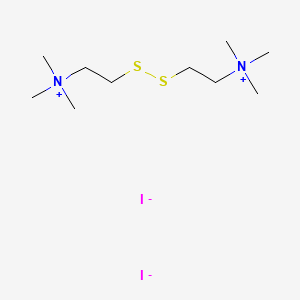![molecular formula C7H6N2O2 B1293821 2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮 CAS No. 20348-09-8](/img/structure/B1293821.png)
2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮
描述
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122276. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学:非甾体类盐皮质激素拮抗剂
2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮衍生物已被鉴定为非甾体类盐皮质激素拮抗剂 。这些化合物通过阻断盐皮质激素受体来提供治疗高血压和心力衰竭等疾病的方法,盐皮质激素受体在电解质和体液平衡中起着至关重要的作用。
农业:除草特性
在农业领域,某些 2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮化合物表现出除草特性 。它们作为苗前除草剂特别有效,可以控制不需要的植被,从而有助于作物管理和产量优化。
有机电子学:OLED材料
2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮的结构类似物,如吡啶并[2,3-b]吡嗪,已用于开发用于高性能有机发光二极管 (OLED) 的全色荧光材料 。由于其高光致发光量子效率和简单的分子结构,这些材料对于具有成本效益的多色显示应用至关重要。
合成化学:不对称氢化
2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮衍生物是合成化学中用于不对称氢化反应的底物 。这个过程对于生产手性分子至关重要,手性分子在药物和精细化学品的开发中具有重大意义。
环境影响:苗前除草剂
将 2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮用作苗前除草剂也会对环境产生影响 。虽然它有助于杂草控制,但对土壤健康和生物多样性的长期影响是一个正在进行的研究领域,强调了可持续农业实践的必要性。
生物化学研究:分子对接和模拟
在生物化学研究中,2H-吡啶并[3,2-b][1,4]噁嗪-3(4H)-酮化合物用于分子对接和模拟,以了解它们与生物靶标的相互作用 。这对于药物发现和设计具有特定生物活性的新型治疗剂至关重要。
作用机制
Target of Action
It has been identified as a nonsteroidal mineralocorticoid antagonist . Mineralocorticoid receptors are nuclear receptors that bind mineralocorticoids, such as aldosterone, and regulate sodium, potassium, and water levels in the body.
Mode of Action
As a nonsteroidal mineralocorticoid antagonist, 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one likely binds to mineralocorticoid receptors, preventing them from interacting with their natural ligands. This inhibits the receptors’ activity and disrupts the regulation of sodium, potassium, and water levels .
Biochemical Pathways
Given its role as a mineralocorticoid antagonist, it likely impacts pathways related to electrolyte and fluid balance .
Result of Action
As a mineralocorticoid antagonist, it would be expected to alter electrolyte and fluid balance at the cellular level .
生化分析
Biochemical Properties
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events essential for signal transduction pathways .
Cellular Effects
The effects of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting the fibroblast growth factor receptor (FGFR) signaling pathway . This disruption leads to decreased cell survival and increased cell death, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, suggesting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target pathways. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence metabolite levels by modulating enzyme activity, leading to changes in the concentration of key intermediates and end products. These interactions can have downstream effects on cellular metabolism, impacting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its accumulation in certain tissues may enhance its therapeutic effects or lead to adverse outcomes .
Subcellular Localization
The subcellular localization of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. For example, localization to the nucleus may enhance its ability to regulate gene expression, while localization to the cytoplasm may facilitate its interactions with cytosolic enzymes .
属性
IUPAC Name |
4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHQLUBMNSSPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174255 | |
| Record name | 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-09-8 | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20348-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives interact with their targets and what are the downstream effects?
A1: Research suggests that certain derivatives of 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one, specifically N-substituted variations, exhibit promising anticancer activity. One such derivative, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), has been shown to target the NF-κB signaling pathway in hepatocellular carcinoma (HCC) cells []. NPO inhibits the DNA binding ability of the p65 subunit of NF-κB, subsequently suppressing the expression of NF-κB-regulated genes involved in cell survival, proliferation, and metastasis. This disruption of the NF-κB pathway ultimately leads to apoptosis (programmed cell death) in HCC cells [].
Q2: What is the Structure-Activity Relationship (SAR) observed for 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives, particularly regarding their anticancer and mineralocorticoid antagonist activity?
A2: Research indicates that modifications to the core structure of 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one can significantly impact its biological activity. For instance, introducing a 4-nitrobenzyl substituent at the nitrogen atom (as in NPO) led to potent antiproliferative activity against HCC cells by targeting the NF-κB signaling pathway [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















